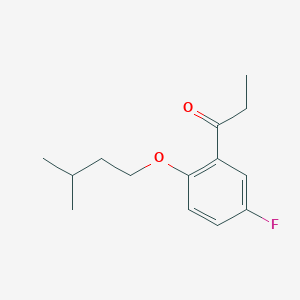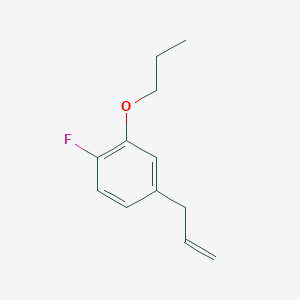
1-tert-Butyl-3-(ethylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-(ethylsulfanyl)benzene is an organic compound with the molecular formula C12H18S. It is characterized by a benzene ring substituted with a tert-butyl group and an ethylsulfanyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry and industry .
Preparation Methods
The synthesis of 1-tert-Butyl-3-(ethylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylbenzene can then undergo a thiolation reaction with ethylthiol to form this compound .
Industrial production methods often involve similar processes but are optimized for large-scale production. These methods typically use continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-tert-Butyl-3-(ethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethylsulfanyl group to an ethyl group.
Scientific Research Applications
1-tert-Butyl-3-(ethylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(ethylsulfanyl)benzene involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with key enzymes and proteins .
Comparison with Similar Compounds
1-tert-Butyl-3-(ethylsulfanyl)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
Ethylbenzene: Lacks the tert-butyl group, resulting in different physical and chemical properties.
Thiophenol: Contains a phenyl group substituted with a thiol group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl and ethylsulfanyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-tert-butyl-3-ethylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-5-13-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQFAUDRFOYSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530958 |
Source


|
| Record name | 1-tert-Butyl-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88315-69-9 |
Source


|
| Record name | 1-tert-Butyl-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Chloro-4-(trifluoromethyl)-phenoxy]acetonitrile](/img/structure/B7998222.png)


![Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B7998242.png)



![2-[3-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7998263.png)





